Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate
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Overview
Description
Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl ester group, a benzyloxycarbonylamino group, and an iodophenyl group
Scientific Research Applications
Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxylic acid with benzyl alcohol. The iodophenyl group is introduced through an iodination reaction using appropriate reagents such as iodine or iodinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodophenyl group or reduction of the ester group.
Substitution: The iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodophenyl group can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-(benzyloxycarbonylamino)-3-phenylpropanoate: Lacks the iodophenyl group, making it less reactive in certain substitution reactions.
Benzyl 2-(benzyloxycarbonylamino)-3-(4-bromophenyl)propanoate: Contains a bromophenyl group instead of an iodophenyl group, which affects its reactivity and binding properties.
Uniqueness
Benzyl 2-(benzyloxycarbonylamino)-3-(4-iodophenyl)propanoate is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in chemical synthesis and biological studies.
Properties
IUPAC Name |
benzyl 3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22INO4/c25-21-13-11-18(12-14-21)15-22(23(27)29-16-19-7-3-1-4-8-19)26-24(28)30-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZSPFACQCJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)I)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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